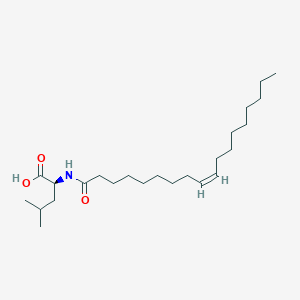

N-oleoyl leucine

Description

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOAAMQGRRCHPA-GJCOWUBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347277 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-76-4 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Oleoyl Leucine: A Comprehensive Technical Guide on its Biological Function in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine (OL) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in mammalian physiology. Synthesized by the enzyme peptidase M20 domain containing 1 (PM20D1), OL plays a crucial role in the regulation of energy metabolism. Its primary mechanisms of action include mitochondrial uncoupling and activation of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα). Through these pathways, N-oleoyl leucine influences systemic energy expenditure, fat mass, and glucose homeostasis, positioning it as a molecule of considerable interest for therapeutic development in the context of metabolic diseases such as obesity, metabolic dysfunction-associated steatohepatitis (MASH), and atherosclerosis. This technical guide provides an in-depth overview of the biological functions of N-oleoyl leucine, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

N-acyl amino acids are a class of lipid signaling molecules formed by the amide linkage of a fatty acid to an amino acid.[1] N-oleoyl leucine, the conjugate of oleic acid and leucine, has been identified as a key member of this class, with potent effects on energy balance.[2] Its discovery and characterization have been closely linked to the secreted enzyme PM20D1, which catalyzes its synthesis and is induced by cold exposure, a physiological stimulus for increased energy expenditure.[3][4] This guide will explore the multifaceted biological roles of N-oleoyl leucine, from its molecular mechanisms to its physiological consequences in mammals.

Biosynthesis and Metabolism

The primary enzyme responsible for the synthesis of N-oleoyl leucine is PM20D1 . This enzyme is secreted and can catalyze the condensation of oleic acid and leucine to form N-oleoyl leucine.[3] PM20D1 can also hydrolyze N-oleoyl leucine back to its constituent fatty acid and amino acid, indicating a bidirectional regulatory role.

Key Enzyme: PM20D1

-

Function: Catalyzes both the synthesis and hydrolysis of N-acyl amino acids, including N-oleoyl leucine.

-

Localization: A secreted enzyme found in circulation.

-

Regulation: Its expression is induced by cold in brown and beige adipose tissue.

Molecular Mechanisms of Action

N-oleoyl leucine exerts its biological effects through two primary, interconnected mechanisms: mitochondrial uncoupling and PPARα activation.

Mitochondrial Uncoupling

N-oleoyl leucine acts as an endogenous mitochondrial uncoupler. It can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This process results in the dissipation of energy as heat, a process known as thermogenesis. This uncoupling activity is independent of the well-known uncoupling protein 1 (UCP1).

PPARα Activation

N-oleoyl leucine is an agonist of PPARα, a nuclear receptor that is a master regulator of lipid metabolism. Activation of PPARα by N-oleoyl leucine leads to the transcriptional upregulation of genes involved in fatty acid oxidation and energy expenditure.

Physiological Functions

The molecular actions of N-oleoyl leucine translate into significant physiological effects on energy homeostasis and metabolic health.

Regulation of Energy Expenditure

By promoting mitochondrial uncoupling and activating PPARα, N-oleoyl leucine increases systemic energy expenditure. This effect contributes to a negative energy balance, which is beneficial for weight management.

Reduction of Adiposity

In vivo studies in mice have demonstrated that administration of N-oleoyl leucine leads to a reduction in body weight and fat mass. This is attributed to both increased energy expenditure and potentially reduced food intake.

Improvement of Glucose Homeostasis

N-oleoyl leucine has been shown to improve glucose tolerance in diet-induced obese mice, suggesting a role in enhancing insulin sensitivity.

Therapeutic Potential in Metabolic Diseases

The multifaceted effects of N-oleoyl leucine on lipid metabolism and inflammation highlight its therapeutic potential. It has been shown to ameliorate metabolic dysfunction-associated steatohepatitis (MASH) and atherosclerosis in preclinical models.

Quantitative Data

| Parameter | Value | Species/System | Reference |

| In Vivo Efficacy | |||

| Dose for Body Weight Reduction | 25 mg/kg, i.p. | Diet-induced obese mice | |

| Effect on Fat Mass | Preferential decrease | Diet-induced obese mice | |

| Enzymatic Synthesis | |||

| PM20D1 Substrate Concentration (Oleate) | 1.5 mM | In vitro enzymatic assay | |

| PM20D1 Substrate Concentration (Leucine) | 0.1 mM | In vitro enzymatic assay | |

| Plasma Concentration | |||

| Basal Plasma Concentration | 1-100 nM range for N-acyl amino acids | Mice |

Experimental Protocols

Chemical Synthesis of N-Oleoyl Leucine

This protocol describes a general method for the N-acylation of an amino acid using the Schotten-Baumann reaction, which can be adapted for N-oleoyl leucine.

Materials:

-

L-leucine

-

Oleoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Dissolution of L-Leucine: In a round-bottom flask, dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.

-

Acylation: While vigorously stirring the cooled leucine solution, slowly add oleoyl chloride (1.1 equivalents) dropwise. Maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture and acidify to a pH of approximately 2 with 2 M HCl. The N-oleoyl leucine product should precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. If the product is an oil, extract with an organic solvent. The crude product can be further purified by recrystallization.

PM20D1 Enzymatic Assay for N-Oleoyl Leucine Synthesis

This protocol is for measuring the in vitro synthesis of N-oleoyl leucine by recombinant PM20D1.

Materials:

-

Purified recombinant PM20D1

-

Oleic acid

-

L-leucine

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine purified PM20D1, oleic acid (e.g., 1.5 mM final concentration), and L-leucine (e.g., 0.1 mM final concentration) in PBS.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1.5 hours).

-

Reaction Quenching: Stop the reaction by adding a 2:1 mixture of chloroform:methanol.

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantitative Analysis of N-Oleoyl Leucine by LC-MS/MS

This protocol provides a general framework for the quantification of N-oleoyl leucine in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., deuterated N-oleoyl leucine)

-

Chloroform

-

Methanol

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: To the biological sample, add the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system to isolate the lipid fraction.

-

LC Separation: Inject the extracted sample onto a C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate N-oleoyl leucine from other lipids.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for N-oleoyl leucine and the internal standard for sensitive and specific quantification.

PPARα Activation Assay

This protocol describes a cell-based reporter assay to measure the activation of PPARα by N-oleoyl leucine.

Materials:

-

A cell line co-transfected with a PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

-

N-oleoyl leucine

-

Positive control (e.g., a known PPARα agonist like GW7647)

-

Cell culture medium and reagents

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-oleoyl leucine, a positive control, and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

Mitochondrial Respiration Assay

This assay measures the effect of N-oleoyl leucine on the oxygen consumption rate (OCR) of intact cells or isolated mitochondria.

Materials:

-

Cells or isolated mitochondria

-

Seahorse XF Analyzer or similar instrument

-

Assay medium

-

N-oleoyl leucine

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell/Mitochondria Plating: Seed cells or plate isolated mitochondria in a Seahorse XF microplate.

-

Equilibration: Equilibrate the plate in a CO2-free incubator.

-

Assay Protocol: Load the plate into the Seahorse XF Analyzer. After measuring the basal OCR, inject N-oleoyl leucine and monitor the change in OCR.

-

Mitochondrial Stress Test: Subsequently, inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of N-oleoyl leucine biosynthesis and action.

Caption: Workflow for N-oleoyl leucine quantification by LC-MS/MS.

Caption: Workflow for mitochondrial respiration assay with N-oleoyl leucine.

Conclusion

N-oleoyl leucine is a key endogenous lipid that plays a significant role in the regulation of mammalian energy metabolism. Its dual action as a mitochondrial uncoupler and a PPARα agonist provides a powerful mechanism for increasing energy expenditure and improving metabolic health. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the biology of N-oleoyl leucine and explore its therapeutic potential for metabolic diseases. As our understanding of the intricate network of lipid signaling molecules continues to grow, N-oleoyl leucine stands out as a promising target for the development of novel therapeutics.

References

- 1. Leucine Deprivation Decreases Fat Mass by Stimulation of Lipolysis in White Adipose Tissue and Upregulation of Uncoupling Protein 1 (UCP1) in Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]

The Endogenous Lipid N-Oleoyl Leucine: A Technical Guide to its Discovery, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in the regulation of metabolic processes. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physiological roles of N-oleoyl leucine. It details the experimental protocols for its extraction, quantification, and functional characterization, and presents key quantitative data from seminal studies. Furthermore, this guide illustrates the known signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Background

N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid.[1] While the existence of various NAAs has been known for some time, the specific endogenous roles of many, including N-oleoyl leucine, have only recently been elucidated. The discovery of N-oleoyl leucine as a bioactive lipid was driven by advancements in metabolomics and lipidomics, which allowed for the identification and quantification of novel lipid species in biological tissues.[1] It is structurally characterized by an oleic acid molecule linked to a leucine residue via an amide bond.[2]

Biosynthesis and Metabolism

The primary enzyme responsible for the biosynthesis of N-oleoyl leucine is Peptidase M20 Domain Containing 1 (PM20D1).[3][4] PM20D1 is a bidirectional enzyme, capable of both synthesizing N-acyl amino acids from a fatty acid and an amino acid, and hydrolyzing them back to their constituent components. The synthesis of N-oleoyl leucine involves the condensation of oleic acid and leucine.

The degradation of N-oleoyl leucine is also mediated by PM20D1 through hydrolysis. Additionally, the enzyme CYP4F2 has been identified as a human-specific determinant of circulating N-acyl amino acid levels, capable of hydroxylating N-oleoyl leucine, suggesting a role in its metabolism.

Biosynthesis Pathway Diagram

Caption: Biosynthesis and hydrolysis of N-oleoyl leucine by the enzyme PM20D1.

Signaling Pathways and Physiological Roles

N-oleoyl leucine exerts its physiological effects through multiple signaling pathways, primarily impacting metabolic homeostasis.

PPARα Activation

N-oleoyl leucine is an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the upregulation of genes involved in fatty acid β-oxidation and oxidative phosphorylation. This mechanism contributes to the reduction of steatohepatitis and hepatic macrophage accumulation.

Mitochondrial Uncoupling

N-oleoyl leucine can uncouple mitochondrial respiration independently of Uncoupling Protein 1 (UCP1). This process dissipates the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure.

Regulation of Food Intake and Body Weight

Administration of N-oleoyl leucine has been shown to decrease body weight and food intake in diet-induced obese mouse models, with a preferential reduction in fat mass.

Signaling Pathway Diagram

Caption: Signaling pathways of N-oleoyl leucine leading to metabolic effects.

Quantitative Data

The following tables summarize the key quantitative findings from studies on N-oleoyl leucine.

Table 1: Effects of N-Oleoyl Leucine on Metabolic Parameters in Diet-Induced Obese Mice

| Parameter | Treatment Group | Result | Reference |

| Body Weight | N-Oleoyl Leucine (25 mg/kg, i.p.) | Decrease | |

| Food Intake | N-Oleoyl Leucine (25 mg/kg, i.p.) | Decrease | |

| Fat Mass | N-Oleoyl Leucine (25 mg/kg, i.p.) | Preferential Decrease | |

| Glucose Homeostasis | N-Oleoyl Leucine | Improvement in fasting glucose tolerance test | |

| Oxygen Consumption (VO₂) | N-Oleoyl Leucine | Increase |

Table 2: Endogenous Levels of N-Acyl Amino Acids

| Analyte | Tissue/Fluid | Concentration (pmol/g or pmol/mL) | Reference |

| N-oleoyl glycine | Mouse Brain (whole) | 16 ± 7 pmol/g | |

| N-oleoyl alanine | Mouse Brain (whole) | 1.6 ± 1.4 pmol/g | |

| N-oleoyl glycine | Mouse Plasma | Below Limit of Quantification | |

| N-oleoyl alanine | Mouse Plasma | Below Limit of Quantification |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of N-oleoyl leucine.

Lipid Extraction from Tissues

This protocol is adapted for the extraction of N-acyl amino acids from biological tissues.

Materials:

-

Tissue sample (e.g., liver, brain)

-

2:1 Chloroform:Methanol solution

-

0.9% NaCl solution

-

1N HCl

-

Internal standard (e.g., deuterated N-acyl amino acid)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenize the tissue sample in a suitable buffer.

-

To a known amount of tissue homogenate, add the internal standard.

-

Add 1,400 µL of 2:1 chloroform:methanol with 2 mM PMSF and 50 µL of 1 N HCl.

-

Add 300 µL of 0.73% sodium chloride.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 3,000 rpm at 4°C for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol outlines a general method for the quantification of N-oleoyl leucine using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (example):

-

Column: Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm) or equivalent.

-

Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1 mL/min.

-

Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, then return to 50% B.

-

Injection Volume: 4 µL.

Mass Spectrometry Conditions (example):

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for N-oleoyl leucine and the internal standard must be determined. For example, for N-oleoyl glycine, the transition is 338 > 74.

Experimental Workflow Diagram

Caption: General experimental workflow for the study of N-oleoyl leucine.

PM20D1 Enzyme Activity Assay

This protocol is for measuring the synthase and hydrolase activity of PM20D1.

Materials:

-

Recombinant PM20D1 or tissue homogenate

-

Substrates: Oleic acid and Leucine (for synthase); N-oleoyl leucine (for hydrolase)

-

Reaction buffer (e.g., PBS)

-

Quenching solution (e.g., 2:1 acetonitrile:methanol)

-

LC-MS for product quantification

Procedure for Synthase Activity:

-

Prepare a reaction mixture containing 1 mM oleic acid and 1 mM leucine in PBS.

-

Initiate the reaction by adding 100 µg of protein (recombinant PM20D1 or tissue homogenate).

-

Incubate at 37°C for 1 hour.

-

Quench the reaction with 400 µL of 2:1 acetonitrile:methanol.

-

Centrifuge to remove debris and analyze the supernatant by LC-MS for the formation of N-oleoyl leucine.

Procedure for Hydrolase Activity:

-

Prepare a reaction mixture containing 100 µM N-oleoyl leucine in PBS.

-

Initiate the reaction by adding 100 µg of protein.

-

Incubate at 37°C for 1 hour.

-

Quench the reaction and process the sample as described for the synthase assay.

-

Analyze by LC-MS for the formation of oleic acid.

Mitochondrial Respiration Assay

This protocol measures the effect of N-oleoyl leucine on mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

-

Isolated mitochondria or intact cells

-

Seahorse XF Analyzer

-

Assay medium

-

N-oleoyl leucine

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Prepare a stock solution of N-oleoyl leucine in a suitable vehicle.

-

Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Replace the culture medium with the assay medium and incubate the cells in a CO₂-free incubator.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

-

After baseline measurements, inject N-oleoyl leucine and monitor the oxygen consumption rate (OCR).

-

Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

In Vivo Glucose Tolerance Test

This protocol assesses the effect of N-oleoyl leucine on glucose metabolism in mice.

Materials:

-

Mice (e.g., C57BL/6J)

-

N-oleoyl leucine

-

Glucose solution (20% w/v)

-

Glucometer and test strips

Procedure:

-

Fast the mice for 6 hours with free access to water.

-

Administer N-oleoyl leucine or vehicle via intraperitoneal (i.p.) injection.

-

After a specified time, measure the baseline blood glucose from the tail vein (t=0).

-

Administer a glucose bolus (2 g/kg body weight) via i.p. injection.

-

Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose injection.

-

Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

N-oleoyl leucine is a newly appreciated endogenous lipid with significant roles in metabolic regulation. Its discovery has opened new avenues for understanding the complex interplay between lipid and amino acid metabolism. The detailed protocols and data presented in this technical guide are intended to provide researchers and drug development professionals with the necessary tools and information to further investigate the therapeutic potential of N-oleoyl leucine in metabolic diseases. Future research should focus on elucidating the full spectrum of its molecular targets and its potential as a biomarker or therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

Technical Guide: The PM20D1 Enzyme and the Biosynthesis of N-oleoyl leucine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the peptidase M20 domain containing 1 (PM20D1) enzyme, its central role in the biosynthesis of N-acyl amino acids (NAAs), particularly N-oleoyl leucine, and the downstream physiological effects related to energy metabolism.

Introduction to PM20D1 and N-Acyl Amino Acids

Peptidase M20 domain containing 1 (PM20D1) is a secreted enzyme that has garnered significant attention for its role in regulating energy homeostasis.[1] It belongs to the M20 peptidase family and uniquely catalyzes both the synthesis and hydrolysis of a class of bioactive lipids known as N-acyl amino acids (NAAs).[2] NAAs are signaling molecules composed of a fatty acid linked to an amino acid via an amide bond.[2][3]

PM20D1 and its products, including N-oleoyl leucine, are key players in a UCP1-independent thermogenic pathway, presenting a novel axis for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[4] This guide details the enzymatic function of PM20D1, the biosynthesis of N-oleoyl leucine, its physiological signaling, and the experimental protocols used for its study.

The PM20D1 Enzyme: A Bidirectional Catalyst

PM20D1 is distinguished by its bidirectional enzymatic activity. In vitro, it can catalyze the condensation of free fatty acids and amino acids to generate NAAs. Conversely, it can also hydrolyze NAAs back into their constituent fatty acid and amino acid components. This dual function positions PM20D1 as a critical regulator of the circulating and tissue levels of endogenous NAAs. The enzyme is enriched in and secreted by UCP1-positive brown and beige adipocytes and its expression is inducible by cold exposure.

The biosynthesis of N-oleoyl leucine is a direct result of PM20D1's synthase activity, where it joins oleic acid and leucine.

Signaling Pathway: UCP1-Independent Thermogenesis

The physiological importance of the PM20D1/NAA axis lies in its ability to stimulate energy expenditure through mitochondrial uncoupling, independent of the well-established uncoupling protein 1 (UCP1). Secreted PM20D1 generates NAAs, such as N-oleoyl leucine, in the extracellular space or circulation. These lipidated amino acids then act directly on mitochondria to uncouple respiration. This process dissipates the mitochondrial proton gradient as heat, thereby increasing energy expenditure.

Administration of N-acyl amino acids to mice has been shown to increase energy expenditure and improve glucose homeostasis. This highlights the pathway's potential for treating metabolic disorders.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on PM20D1 and N-acyl amino acids.

Table 1: In Vitro Enzymatic Activity of Mouse PM20D1

| Reaction Direction | Substrates | Product(s) | Conversion Rate (% ± SEM) |

|---|---|---|---|

| Synthase | Oleate + Phenylalanine | N-oleoyl-phenylalanine | 1.2 ± 0.1 |

| Hydrolase | N-oleoyl-phenylalanine | Oleate + Phenylalanine | 94.0 ± 0.8 |

Data derived from in vitro assays with purified recombinant mouse PM20D1 incubated for 1.5 hours at 37°C.

Table 2: Effects of AAV-Mediated PM20D1 Overexpression in Mice on High-Fat Diet

| Parameter | Control (AAV-GFP) | AAV-PM20D1 | % Change |

|---|---|---|---|

| Body Weight Gain | 44.2 ± 1.0 g | 39.8 ± 1.5 g | -10% |

| VO₂ (Day) | ~1950 ml/kg/hr | ~2250 ml/kg/hr | ~+15% |

| Plasma C18:1-Leu | 6 nM | 29 nM | +383% |

| Plasma C18:1-Phe | 4 nM | 10 nM | +150% |

Data from male C57BL/6 mice on a high-fat diet. Body weight measured after ~10 weeks, VO₂ at 4 weeks, and plasma NAA concentrations at 47 days post-injection.

Table 3: N-oleoyl leucine Effects in Diet-Induced Obese Mice

| Parameter | Vehicle Control | N-oleoyl leucine (25 mg/kg, i.p.) |

|---|---|---|

| Effect on Body Weight | - | Decrease |

| Effect on Food Intake | - | Decrease |

| Effect on Fat Mass | - | Preferential Decrease |

| Effect on VO₂ | - | Increase |

Data from a diet-induced obesity mouse model.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the PM20D1 enzyme and its metabolites.

In Vitro PM20D1 Enzymatic Activity Assay

This protocol measures the bidirectional activity of purified PM20D1.

-

Enzyme Preparation: Use immunopurified Flag-tagged recombinant mouse or human PM20D1.

-

Reaction Setup:

-

Synthase Reaction: Incubate purified PM20D1 with a fatty acid (e.g., 1.5 mM oleate) and an amino acid (e.g., 0.1 mM leucine or phenylalanine) in PBS.

-

Hydrolase Reaction: Incubate purified PM20D1 with an N-acyl amino acid substrate (e.g., 0.1 mM N-oleoyl leucine) in PBS.

-

-

Incubation: Incubate reaction mixtures at 37°C for 1.5 hours.

-

Reaction Termination: Stop the reaction by flash-freezing at -80°C.

-

Extraction: Extract metabolites by adding a 4:1 volume of 1:1 acetonitrile/methanol. Vortex, sonicate, and centrifuge (13,000 x g for 10 min) to pellet protein.

-

LC-MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of the product (N-oleoyl leucine for synthase; oleate/leucine for hydrolase).

Quantification of N-oleoyl leucine from Biological Samples

This protocol outlines the measurement of N-oleoyl leucine in plasma or tissue.

-

Sample Collection: Collect plasma or harvest and flash-freeze tissues from experimental animals.

-

Sample Preparation:

-

Plasma: To 30 µL of frozen plasma, add 160 µL of 1:1 acetonitrile/methanol containing an appropriate internal standard (e.g., deuterated NAA).

-

Tissues: Homogenize frozen tissue in an extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water) using a bead homogenizer.

-

-

Extraction: Vortex and/or sonicate the mixture thoroughly.

-

Clarification: Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for analysis.

-

Use a Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

-

Employ a reversed-phase C18 column for chromatographic separation.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification. Define a precursor-product ion transition specific to N-oleoyl leucine and the internal standard.

-

-

Data Analysis: Quantify N-oleoyl leucine by comparing its peak area to that of the known concentration of the internal standard, referencing a standard curve.

Conclusion and Future Directions

PM20D1 is a pivotal enzyme that regulates a novel signaling pathway in energy metabolism through its synthesis of N-acyl amino acids like N-oleoyl leucine. This pathway's ability to drive UCP1-independent thermogenesis makes it a compelling target for the development of therapeutics against obesity and related metabolic diseases. Future research should focus on the discovery of small molecule modulators of PM20D1 activity, a deeper characterization of the substrate specificity of both the synthase and hydrolase functions, and further elucidation of the downstream mitochondrial targets of N-acyl amino acids. Understanding the interplay between PM20D1 and other metabolic enzymes, such as Fatty Acid Amide Hydrolase (FAAH), will also be critical to fully harness the therapeutic potential of this pathway.

References

N-Oleoyl Leucine: A Novel Signaling Molecule in Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-oleoyl leucine is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule in the regulation of metabolic homeostasis. Synthesized by the enzyme Peptidase M20 Domain Containing 1 (PM20D1), this lipid mediator plays a crucial role in modulating energy expenditure, glucose and lipid metabolism, and inflammatory processes. Its mechanisms of action are multifaceted, involving the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the uncoupling of mitochondrial respiration. This technical guide provides a comprehensive overview of the current understanding of N-oleoyl leucine's function, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and therapeutic development in the context of metabolic diseases such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH).

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid.[1] Among these, N-oleoyl leucine, the amide of oleic acid and leucine, has garnered significant attention for its potent metabolic effects.[2] Circulating levels of N-oleoyl leucine are dynamically regulated and have been shown to influence a range of physiological processes. This guide will delve into the core aspects of N-oleoyl leucine's biology, from its synthesis to its downstream effects on metabolic regulation.

Biosynthesis and Degradation

The primary enzyme responsible for the synthesis of N-oleoyl leucine is Peptidase M20 Domain Containing 1 (PM20D1) , a secreted and circulating enzyme.[3][4] PM20D1 exhibits bidirectional enzymatic activity, catalyzing both the condensation of oleic acid and leucine to form N-oleoyl leucine and its hydrolysis back to its constituent molecules.[5] This dual function allows for tight regulation of circulating N-oleoyl leucine levels.

The synthesis reaction is a condensation reaction, while the degradation is a hydrolysis reaction, both facilitated by PM20D1. The activity of PM20D1 itself is modulated by its association with lipoprotein particles in the circulation.

Figure 1: Biosynthesis and degradation of N-oleoyl leucine by PM20D1.

Signaling Pathways and Mechanism of Action

N-oleoyl leucine exerts its metabolic effects through at least two primary mechanisms: activation of PPARα and mitochondrial uncoupling.

PPARα Activation

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism. While direct binding of N-oleoyl leucine to PPARα is an area of ongoing investigation, evidence suggests that related N-acyl amino acids, such as N-oleoyl glycine, function as PPARα agonists. Activation of PPARα by N-oleoyl leucine leads to the transcriptional upregulation of genes involved in fatty acid β-oxidation and downregulation of pro-inflammatory pathways. This mechanism is central to its beneficial effects in conditions like MASH and atherosclerosis.

Figure 2: Proposed PPARα signaling pathway for N-oleoyl leucine.

Mitochondrial Uncoupling

N-oleoyl leucine has been shown to uncouple mitochondrial respiration independent of Uncoupling Protein 1 (UCP1). Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis, leading to the dissipation of the proton gradient as heat. This process increases energy expenditure. While the precise molecular mechanism of N-oleoyl leucine-induced uncoupling is not fully elucidated, it is thought to involve direct interaction with mitochondrial membranes or other protein components of the electron transport chain.

Figure 3: Mechanism of mitochondrial uncoupling by N-oleoyl leucine.

Quantitative Data on Metabolic Effects

The metabolic effects of N-oleoyl leucine have been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

Table 1: Effects of N-Oleoyl Leucine on Body Weight and Composition in Diet-Induced Obese Mice

| Parameter | Control Group | N-Oleoyl Leucine (25 mg/kg, i.p.) | % Change | p-value | Reference |

| Body Weight Gain | Increase | Decrease | - | < 0.05 | |

| Fat Mass | Increase | Preferential Decrease | -25% | < 0.01 | |

| Food Intake | Baseline | Decrease | - | < 0.05 |

Data are analogous from studies on leucine supplementation and reported effects of N-oleoyl leucine.

Table 2: Effects of N-Oleoyl Leucine on Glucose Homeostasis in Mice

| Parameter | Control Group | N-Oleoyl Leucine Treatment | Observation | p-value | Reference |

| Fasting Glucose | Elevated | Lowered | Improved Glucose Homeostasis | < 0.05 | |

| Glucose Tolerance Test (AUC) | Increased | Decreased | Improved Glucose Tolerance | < 0.05 |

AUC: Area Under the Curve. Data are based on reported effects of N-oleoyl leucine and analogous studies with leucine.

Table 3: Effects of N-Oleoyl Leucine on Energy Expenditure and Lipid Metabolism

| Parameter | Control Group | N-Oleoyl Leucine Treatment | % Change | p-value | Reference |

| **Oxygen Consumption (VO₂) ** | Baseline | Increased | - | < 0.05 | |

| Plasma Total Cholesterol | Elevated | Decreased | -27% | < 0.001 | |

| Plasma LDL Cholesterol | Elevated | Decreased | -53% | < 0.001 |

Data are analogous from studies on leucine supplementation and reported effects of N-oleoyl leucine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of N-oleoyl leucine.

In Vivo Administration of N-Oleoyl Leucine in Mice

Objective: To assess the in vivo metabolic effects of N-oleoyl leucine in a diet-induced obesity mouse model.

Materials:

-

N-oleoyl leucine (≥98% purity)

-

Vehicle (e.g., sterile saline with 5% Tween 80)

-

C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard laboratory equipment for animal handling and injections

Procedure:

-

Induce obesity in C57BL/6J mice by feeding a high-fat diet for 8-12 weeks.

-

Prepare a stock solution of N-oleoyl leucine in the chosen vehicle. A common concentration is 5 mg/mL for a 25 mg/kg dose in a 25g mouse (125 µL injection volume).

-

Administer N-oleoyl leucine (25 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily.

-

Monitor body weight, food intake, and general health of the animals daily.

-

Perform metabolic assessments such as glucose tolerance tests and measure energy expenditure at specified time points during the study.

-

At the end of the study, collect blood and tissues for further analysis (e.g., plasma lipid profile, gene expression in liver and adipose tissue).

Figure 4: Experimental workflow for in vivo N-oleoyl leucine administration.

Measurement of Fatty Acid β-Oxidation in Primary Hepatocytes

Objective: To determine the effect of N-oleoyl leucine on the rate of fatty acid β-oxidation in hepatocytes.

Materials:

-

Primary mouse hepatocytes

-

N-oleoyl leucine

-

[1-¹⁴C]palmitic acid

-

Scintillation counter and vials

-

Standard cell culture reagents and equipment

Procedure:

-

Isolate primary hepatocytes from mice.

-

Treat hepatocytes with various concentrations of N-oleoyl leucine or vehicle for a predetermined time (e.g., 24 hours).

-

Incubate the treated hepatocytes with [1-¹⁴C]palmitic acid complexed to BSA.

-

After incubation, separate the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-labeled ketone bodies) from the unmetabolized [1-¹⁴C]palmitic acid.

-

Quantify the amount of radioactivity in the acid-soluble fraction using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate. An increase in the radioactivity in the acid-soluble fraction indicates an increased rate of fatty acid β-oxidation.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To assess the effect of N-oleoyl leucine on mitochondrial respiration and uncoupling.

Materials:

-

Adherent cells (e.g., C2C12 myotubes or primary hepatocytes)

-

Seahorse XF Analyzer and consumables

-

N-oleoyl leucine

-

Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Standard cell culture reagents

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat cells with N-oleoyl leucine or vehicle for the desired duration.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.

-

Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure the oxygen consumption rate (OCR) in real-time.

-

Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak. An increase in proton leak in the presence of N-oleoyl leucine would be indicative of mitochondrial uncoupling.

Conclusion and Future Directions

N-oleoyl leucine is a promising endogenous signaling molecule with significant potential for therapeutic intervention in metabolic diseases. Its ability to enhance energy expenditure, improve glucose and lipid metabolism, and reduce inflammation through mechanisms involving PPARα activation and mitochondrial uncoupling makes it an attractive target for drug development.

Future research should focus on several key areas:

-

Receptor Deorphanization: While PPARα is a likely target, the direct binding of N-oleoyl leucine to this and other receptors, such as GPR120, needs to be definitively established.

-

Elucidation of Downstream Pathways: A more detailed understanding of the downstream signaling cascades activated by N-oleoyl leucine is required.

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered N-oleoyl leucine are necessary for its development as a therapeutic agent.

-

Clinical Translation: Ultimately, the promising preclinical findings need to be validated in human studies to assess the safety and efficacy of N-oleoyl leucine or modulators of its pathway in the treatment of metabolic disorders.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of N-oleoyl leucine and harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Dietary isoleucine content modulates the metabolic and molecular response to a Western diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Free fatty acid receptors beyond fatty acids: A computational journey to explore peptides as possible binders of GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Production of N-oleoyl leucine in Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine is an endogenous N-acyl amino acid synthesized in adipose tissue that has emerged as a significant signaling molecule in the regulation of energy metabolism. This technical guide provides a comprehensive overview of the core aspects of its production, function, and analysis. It details the biosynthetic pathway, primarily catalyzed by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), and explores its role as a UCP1-independent mitochondrial uncoupler, particularly in brown adipose tissue. This guide summarizes the current understanding of the signaling pathways influenced by N-oleoyl leucine and provides detailed experimental protocols for its quantification and functional characterization in adipose tissue. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for obesity and related metabolic disorders.

Introduction

Adipose tissue is a critical endocrine organ that regulates systemic energy homeostasis through the secretion of various signaling molecules, including a class of lipids known as N-acyl amino acids. Among these, N-oleoyl leucine, a conjugate of oleic acid and leucine, has garnered significant attention for its role in modulating energy expenditure. This molecule is particularly abundant in brown adipose tissue (BAT), a key site for non-shivering thermogenesis. The endogenous production of N-oleoyl leucine and its subsequent physiological effects present a promising avenue for the development of novel therapeutics targeting metabolic diseases. This guide provides a detailed examination of the biosynthesis, regulation, and functional analysis of N-oleoyl leucine in the context of adipose tissue biology.

Biosynthesis of N-oleoyl leucine in Adipose Tissue

The primary pathway for the endogenous synthesis of N-oleoyl leucine in adipose tissue involves the direct condensation of oleic acid and L-leucine. This reaction is catalyzed by the enzyme Peptidase M20 Domain Containing 1 (PM20D1).

Key Enzyme:

-

PM20D1: This secreted enzyme is highly expressed in brown and beige adipocytes.[1][2] Its expression in adipose tissue is induced by cold exposure and adrenergic agonists.[3] PM20D1 functions bidirectionally, catalyzing both the synthesis and hydrolysis of N-acyl amino acids.[2][4] The net production of N-oleoyl leucine is therefore dependent on the relative concentrations of the substrates (oleic acid and leucine) and the product.

Biosynthetic Workflow:

The synthesis of N-oleoyl leucine occurs in the extracellular space following the secretion of PM20D1 from adipocytes. The substrates, oleic acid and leucine, are readily available in the adipose tissue microenvironment.

Caption: Biosynthesis of N-oleoyl leucine catalyzed by secreted PM20D1.

Physiological Function and Signaling Pathways

N-oleoyl leucine plays a significant role in energy metabolism, primarily by acting as an endogenous mitochondrial uncoupler. This function is independent of the well-characterized Uncoupling Protein 1 (UCP1), providing an alternative mechanism for thermogenesis.

Key Functions:

-

Mitochondrial Uncoupling: N-oleoyl leucine directly interacts with mitochondria to increase respiration, dissipating the proton gradient as heat rather than producing ATP.

-

Thermogenesis: By promoting mitochondrial uncoupling in brown and beige adipocytes, N-oleoyl leucine contributes to non-shivering thermogenesis.

-

Systemic Energy Expenditure: Administration of N-oleoyl leucine to mice has been shown to increase whole-body energy expenditure, reduce adiposity, and improve glucose homeostasis.

Signaling Pathways:

While the direct receptor for N-oleoyl leucine in adipocytes is not fully elucidated, its effects are intertwined with key metabolic signaling pathways. Leucine itself is a known activator of the mTOR pathway, which regulates protein synthesis and cell growth. Additionally, leucine can influence the AMPK/SIRT1 pathway, which is a central regulator of energy homeostasis and mitochondrial biogenesis. It is plausible that N-oleoyl leucine may modulate these or other related pathways to exert its metabolic effects. For instance, other N-acyl amino acids, like N-oleoyl glycine, have been shown to act through receptors like CB1 and downstream signaling involving Akt.

Caption: N-oleoyl leucine's role as a UCP1-independent mitochondrial uncoupler.

Data Presentation

Quantitative data on the absolute concentrations of N-oleoyl leucine in adipose tissue are not extensively reported in the literature. However, studies have shown relative changes in its levels under different physiological conditions.

Table 1: Relative Abundance and Regulation of N-oleoyl leucine and its Synthesizing Enzyme PM20D1 in Adipose Tissue

| Condition | Adipose Tissue Type | Analyte | Change in Level/Expression | Species | Reference |

| Cold Exposure | Brown Adipose Tissue (BAT) | PM20D1 mRNA | Increased | Mouse | |

| Cold Exposure | Plasma | N-acyl amino acids | Elevated | Mouse | |

| Diet-Induced Obesity | White Adipose Tissue (WAT) | Thermogenic N-acyl amino acids | Data not available | Mouse | |

| Genetic Variation (BALB/c vs. C57BL/6) | Brown and White Adipose Tissue | Pm20d1 mRNA | Higher in BALB/c | Mouse |

Note: Specific quantitative values for N-oleoyl leucine concentrations in adipose tissue are a current gap in the literature and require further investigation.

Experimental Protocols

Quantification of N-oleoyl leucine in Adipose Tissue by LC-MS/MS

This protocol is adapted from general methods for lipid and N-acyl amino acid extraction and analysis from adipose tissue.

Objective: To extract and quantify the concentration of N-oleoyl leucine from adipose tissue samples.

Materials:

-

Adipose tissue (fresh or frozen at -80°C)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., d8-N-arachidonoyl glycine or a custom synthesized deuterated N-oleoyl leucine)

-

UPLC-MS/MS system

Procedure:

-

Homogenization:

-

Weigh approximately 50-100 mg of frozen adipose tissue.

-

Homogenize the tissue in a 2:1 chloroform:methanol solution (v/v) at a ratio of 1 mL solvent per 10 mg of tissue.

-

Add the internal standard to the homogenization mixture.

-

-

Lipid Extraction (Folch Method):

-

Vortex the homogenate vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution.

-

Vortex again for 2 minutes and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute N-oleoyl leucine.

-

Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions for N-oleoyl leucine and the internal standard.

-

Caption: Workflow for LC-MS/MS quantification of N-oleoyl leucine.

Mitochondrial Respiration Assay in Adipocytes

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of N-oleoyl leucine on mitochondrial respiration in cultured adipocytes.

Objective: To assess the impact of N-oleoyl leucine on the oxygen consumption rate (OCR) and determine its mitochondrial uncoupling activity.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes) in a Seahorse XF cell culture microplate

-

Seahorse XF Analyzer

-

N-oleoyl leucine

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Seahorse XF assay medium

Procedure:

-

Cell Culture: Seed and differentiate adipocytes in a Seahorse XF cell culture microplate.

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cells at 37°C in a non-CO2 incubator for one hour.

-

-

Compound Loading:

-

Prepare N-oleoyl leucine and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations.

-

Load the compounds into the appropriate ports of the Seahorse XF sensor cartridge.

-

-

Seahorse XF Analysis:

-

Calibrate the Seahorse XF Analyzer.

-

Run the assay, which will measure the basal OCR, followed by sequential injections of N-oleoyl leucine, Oligomycin, FCCP, and Rotenone/Antimycin A to determine the effects on proton leak, maximal respiration, and non-mitochondrial respiration.

-

Caption: Workflow for mitochondrial respiration assay using a Seahorse XF Analyzer.

Lipolysis Assay in Primary Adipocytes

This protocol measures the release of glycerol from adipocytes as an indicator of lipolysis.

Objective: To determine if N-oleoyl leucine affects basal or stimulated lipolysis in primary adipocytes.

Materials:

-

Isolated primary adipocytes

-

Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA and 5.5 mM glucose

-

N-oleoyl leucine

-

Isoproterenol (as a positive control for stimulated lipolysis)

-

Glycerol assay kit

Procedure:

-

Adipocyte Preparation:

-

Isolate primary adipocytes from adipose tissue by collagenase digestion.

-

Wash the isolated adipocytes with KRBH buffer.

-

-

Incubation:

-

Incubate a known amount of adipocytes in KRBH buffer with or without N-oleoyl leucine at various concentrations.

-

For stimulated lipolysis, add isoproterenol to the incubation mixture.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

-

-

Sample Collection:

-

At the end of the incubation, collect the infranatant (the aqueous layer below the floating adipocytes) by carefully inserting a pipette tip through the adipocyte layer.

-

-

Glycerol Measurement:

-

Measure the glycerol concentration in the collected infranatant using a commercial glycerol assay kit according to the manufacturer's instructions. The absorbance is typically read at 540 nm.

-

-

Data Analysis:

-

Calculate the amount of glycerol released and normalize it to the amount of adipocytes used (e.g., per mg of lipid or per million cells).

-

Conclusion

N-oleoyl leucine is a key lipokine produced by adipose tissue with significant implications for the regulation of energy metabolism. Its synthesis by PM20D1 and its function as a UCP1-independent mitochondrial uncoupler highlight a novel pathway for therapeutic intervention in obesity and related metabolic disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biology of N-oleoyl leucine and to explore its potential as a therapeutic target. Future research should focus on elucidating the specific signaling pathways it governs in different adipose depots and on obtaining precise quantitative data of its levels in various physiological and pathological states.

References

An In-depth Technical Guide on the Interaction of N-oleoyl Leucine with Mitochondrial Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine (NOL), an endogenous N-acyl amino acid synthesized by the enzyme PM20D1, has emerged as a significant modulator of mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of the interaction between N-oleoyl leucine and mitochondrial proteins. It delves into the molecular mechanisms of action, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mitochondrial biology, metabolism, and drug discovery.

Introduction

Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of human diseases. Mitochondrial uncoupling, a process that dissipates the proton motive force to produce heat instead of ATP, is a key therapeutic target for metabolic disorders. N-oleoyl leucine has been identified as an endogenous uncoupling agent, offering a potential physiological mechanism for regulating energy expenditure.[1] This guide explores the direct interactions of NOL with mitochondrial proteins that mediate its uncoupling effect.

Molecular Mechanism of Action

N-oleoyl leucine is an N-acyl amide produced by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1).[1] It functions as a mitochondrial uncoupler, increasing respiration in a manner that can be independent of the well-known Uncoupling Protein 1 (UCP1). The primary mitochondrial proteins implicated in the action of N-oleoyl leucine are:

-

Uncoupling Protein 1 (UCP1): Found predominantly in brown and beige adipose tissue, UCP1 is a key mediator of non-shivering thermogenesis. Some studies suggest that N-acyl amino acids, including N-oleoyl leucine, can activate UCP1 in a manner similar to fatty acids, contributing to mitochondrial uncoupling in brown adipose tissue mitochondria.[2]

-

Adenine Nucleotide Translocator (ANT): These inner mitochondrial membrane proteins are responsible for the exchange of ADP and ATP. Certain isoforms, particularly ANT2, have been proposed to be activated by N-acyl amino acids, leading to proton leak and uncoupling in tissues like the liver.[2]

It is important to note that there are conflicting findings regarding the necessity of UCP1 and ANT for N-oleoyl leucine-induced uncoupling. Some research indicates that in human adipocytes, the uncoupling effect of N-oleoyl leucine is independent of both UCP1 and ANT. This suggests the existence of alternative or additional mitochondrial targets for N-oleoyl leucine.

Quantitative Data on N-oleoyl Leucine Interactions

A critical aspect of understanding the interaction of N-oleoyl leucine with mitochondrial proteins is the quantitative characterization of these interactions, such as binding affinity (Kd). At present, there is a notable lack of publicly available, direct binding affinity data for N-oleoyl leucine with its putative mitochondrial protein targets, UCP1 and ANT. The primary evidence for their interaction is derived from functional assays that measure the downstream effect of uncoupling. The table below summarizes the available functional data.

| Compound | Mitochondrial Protein Target(s) | Cell/Tissue Type | Observed Effect | Concentration for Effect | Citation |

| N-oleoyl leucine | UCP1 | Brown Adipose Tissue Mitochondria | Activation of uncoupling | Not specified | [2] |

| N-oleoyl leucine | ANT2 | Liver Mitochondria | Activation of uncoupling | Not specified | |

| N-oleoyl leucine | UCP1 and ANT independent | Human Adipocytes | Induction of uncoupled respiration | >25 µM (viability reduced) |

Signaling Pathways and Experimental Workflows

Signaling Pathway of N-oleoyl Leucine-Induced Mitochondrial Uncoupling

The proposed signaling pathway for N-oleoyl leucine's action on mitochondria involves its synthesis by PM20D1, followed by its interaction with inner mitochondrial membrane proteins to induce proton leak. The exact downstream signaling events following this uncoupling are still under investigation but are expected to impact cellular energy homeostasis.

Caption: Proposed signaling pathway of N-oleoyl leucine-induced mitochondrial uncoupling.

Experimental Workflow for Identifying Mitochondrial Targets of N-oleoyl Leucine

A key experimental approach to definitively identify the mitochondrial protein targets of N-oleoyl leucine is photoaffinity labeling coupled with mass spectrometry. This technique involves a chemically modified version of N-oleoyl leucine that can be covalently cross-linked to its binding partners upon photoactivation.

Caption: Workflow for photoaffinity labeling to identify mitochondrial targets of N-oleoyl leucine.

Detailed Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes a standard method for isolating mitochondria from cultured mammalian cells for subsequent protein interaction studies.

Materials:

-

Cell culture flasks of confluent cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Centrifuge and centrifuge tubes

Procedure:

-

Harvest cultured cells by trypsinization or scraping.

-

Wash the cell pellet with ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer containing protease inhibitors.

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor with a microscope).

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction). The resulting pellet is the mitochondrial fraction.

-

Wash the mitochondrial pellet by resuspending in Mitochondria Isolation Buffer and repeating the 10,000 x g centrifugation step.

-

Resuspend the final mitochondrial pellet in an appropriate buffer for downstream applications.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of N-oleoyl leucine on mitochondrial oxygen consumption rate (OCR), a key indicator of mitochondrial uncoupling.

Materials:

-

Seahorse XF96 or XFe96 cell culture microplates

-

Cultured cells of interest

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

N-oleoyl leucine stock solution

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Prepare a stock solution of N-oleoyl leucine in a suitable vehicle (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

-

Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds and the N-oleoyl leucine solutions.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay.

-

Measure the basal OCR.

-

Inject N-oleoyl leucine and measure the change in OCR to determine its effect on mitochondrial respiration. An increase in OCR after oligomycin treatment is indicative of uncoupling.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Generalized Protocol for Photoaffinity Labeling

This protocol provides a general framework for using a photoaffinity probe of N-oleoyl leucine to identify its mitochondrial binding partners.

Materials:

-

N-oleoyl leucine photoaffinity probe (containing a photoreactive group like a diazirine or benzophenone, and a reporter tag like an alkyne or biotin)

-

Isolated mitochondria (from Protocol 5.1)

-

UV lamp (e.g., 365 nm)

-

Lysis buffer with detergents (e.g., RIPA buffer)

-

Affinity resin for enrichment (e.g., streptavidin beads for a biotin tag, or azide-functionalized beads for an alkyne tag via click chemistry)

-

Mass spectrometer

Procedure:

-

Incubate the isolated mitochondria with the N-oleoyl leucine photoaffinity probe in the dark at 4°C for a predetermined time to allow for binding.

-

As a negative control, perform a parallel incubation with an excess of unmodified N-oleoyl leucine to compete for binding sites.

-

Expose the samples to UV light to induce covalent cross-linking of the probe to its binding partners.

-

Lyse the mitochondria using a strong lysis buffer to solubilize all proteins.

-

Enrich the probe-protein complexes using an appropriate affinity resin.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the resin.

-

Perform in-solution or on-bead proteolytic digestion (e.g., with trypsin) to generate peptides.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that were specifically labeled with the N-oleoyl leucine probe by comparing the results from the probe-treated and competitor-treated samples.

Conclusion and Future Directions

N-oleoyl leucine is a promising endogenous molecule with the potential to modulate mitochondrial bioenergetics. Its interaction with mitochondrial proteins, leading to uncoupling, presents an exciting avenue for therapeutic intervention in metabolic diseases. While UCP1 and ANT have been identified as potential targets, further research is required to elucidate the precise molecular interactions and to resolve the conflicting reports regarding their necessity. The application of advanced techniques such as photoaffinity labeling and quantitative proteomics will be crucial in definitively identifying all mitochondrial binding partners of N-oleoyl leucine. Furthermore, obtaining quantitative binding data through biophysical methods like isothermal titration calorimetry or surface plasmon resonance will be essential for a complete understanding of its mechanism of action and for the rational design of novel therapeutics targeting mitochondrial function.

References

N-Oleoyl Leucine: A Comprehensive Technical Guide to its Role in Regulating Energy Expenditure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl leucine (NOL) is an endogenous N-acyl amino acid synthesized by the enzyme peptidase M20 domain containing 1 (PM20D1). It has emerged as a significant regulator of energy homeostasis. This technical guide provides an in-depth overview of the core mechanisms by which NOL modulates energy expenditure. It details its function as a mitochondrial uncoupler, its interaction with key signaling pathways, and its physiological effects on metabolic parameters. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the fields of metabolism, obesity, and therapeutic development.

Introduction

The rising prevalence of obesity and associated metabolic disorders has intensified the search for endogenous molecules that regulate energy balance. N-acyl amino acids, a class of lipid signaling molecules, have garnered significant interest for their diverse biological activities. Among them, N-oleoyl leucine, a conjugate of oleic acid and leucine, has been identified as a potent modulator of energy expenditure. Synthesized and secreted by the enzyme PM20D1, which is enriched in thermogenic adipocytes, NOL acts as a signaling molecule with promising therapeutic potential for metabolic diseases.[1] This guide will explore the synthesis, mechanism of action, and physiological effects of NOL, providing a detailed technical resource for the scientific community.

Biosynthesis and Metabolism

N-oleoyl leucine is endogenously synthesized through the enzymatic activity of PM20D1. This enzyme catalyzes the bidirectional reaction of condensing fatty acids and amino acids to form N-acyl amino acids, as well as the reverse hydrolysis reaction.[1]

Enzymatic Synthesis by PM20D1

PM20D1, a secreted enzyme, is a key regulator of circulating N-acyl amino acid levels.[2] In vitro studies have demonstrated that purified recombinant mouse PM20D1 can catalyze the formation of N-oleoyl leucine from oleic acid and leucine.[3] The enzyme exhibits bidirectional activity, also hydrolyzing N-acyl amino acids back to their constituent fatty acid and amino acid.[1]

Regulation of PM20D1

The expression of Pm20d1 is enriched in brown and beige adipocytes, and its levels are further induced by cold exposure, a stimulus for adaptive thermogenesis. This suggests a physiological link between thermogenic activity and the production of N-acyl amino acids like NOL.

Mechanism of Action: Mitochondrial Uncoupling

A primary mechanism through which N-oleoyl leucine increases energy expenditure is by acting as a mitochondrial uncoupler. This process dissipates the proton motive force across the inner mitochondrial membrane, leading to the release of energy as heat rather than ATP synthesis.

UCP1-Independent Uncoupling

Notably, N-oleoyl leucine has been shown to induce mitochondrial uncoupling independently of Uncoupling Protein 1 (UCP1), the canonical protein responsible for non-shivering thermogenesis in brown adipose tissue. This UCP1-independent mechanism suggests that NOL can promote energy expenditure in a wider range of tissues, not limited to those expressing UCP1. While NOL can activate UCP1 in brown adipose tissue mitochondria, its ability to uncouple respiration in other cell types, such as muscle cells and in liver mitochondria, points to a broader mechanism of action, possibly involving other mitochondrial carriers like the adenine nucleotide translocators.

Signaling Pathways Modulated by N-Oleoyl Leucine

N-oleoyl leucine exerts its effects through the modulation of key metabolic signaling pathways, primarily involving PPARα and potentially other pathways influenced by its constituent molecules, oleic acid and leucine.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

N-oleoyl leucine has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in fatty acid catabolism. Activation of PPARα by NOL leads to an upregulation of genes involved in fatty acid β-oxidation, thereby promoting the burning of fats for energy.

Leucine-Mediated mTOR Signaling

As a leucine conjugate, N-oleoyl leucine may also influence pathways regulated by leucine. Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Activation of mTORC1 can promote protein synthesis and influence energy homeostasis.

Physiological Effects on Energy Expenditure

Administration of N-oleoyl leucine in preclinical models has demonstrated significant effects on whole-body energy metabolism and body composition.

In Vivo Studies in Diet-Induced Obese (DIO) Mice

In studies using mouse models of diet-induced obesity, intraperitoneal administration of N-oleoyl leucine has been shown to increase energy expenditure, reduce body weight, and decrease fat mass. These effects are accompanied by improvements in glucose homeostasis.

Table 1: Effects of N-Oleoyl Leucine on Metabolic Parameters in Diet-Induced Obese Mice

| Parameter | Treatment Group | Change from Control | Reference |

| Body Weight | N-oleoyl leucine (i.p.) | ↓ (up to 32% reduction in weight gain) | |

| Fat Mass | N-oleoyl leucine (i.p.) | ↓ (25% decrease in adiposity) | |

| Energy Expenditure | N-oleoyl leucine (i.p.) | ↑ | |

| Glucose Tolerance | N-oleoyl leucine (i.p.) | Improved | |

| Plasma Cholesterol | N-oleoyl leucine (i.p.) | ↓ (Total and LDL cholesterol) |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of N-oleoyl leucine.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice, typically 6-8 weeks old.

-

Diet: High-fat diet (HFD), often with 45-60% of calories derived from fat. A standard chow diet is used for the control group.

-

Duration: Mice are fed the HFD for a period of 8-16 weeks to induce obesity and insulin resistance.

-

NOL Administration: N-oleoyl leucine is typically dissolved in a vehicle such as a mixture of ethanol, Tween-80, and saline, and administered via intraperitoneal (i.p.) injection. Dosing regimens may vary, for example, daily injections for a specified number of days.

-

Parameters Monitored: Body weight, food intake, body composition (using techniques like DEXA or MRI), energy expenditure (via indirect calorimetry), glucose and insulin tolerance tests.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells to assess mitochondrial uncoupling by N-oleoyl leucine.

-

Cell Culture: Plate cells (e.g., C2C12 myoblasts, primary adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Medium: The day of the assay, replace the growth medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator.

-

Compound Injection: A Seahorse XF Analyzer is used to measure OCR in real-time. N-oleoyl leucine is injected into the wells at a desired concentration. A vehicle control is also included.

-

Mitochondrial Stress Test: To further characterize mitochondrial function, a mitochondrial stress test can be performed following NOL treatment. This involves the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Data Analysis: Changes in OCR following NOL injection indicate its effect on mitochondrial respiration. An increase in OCR that is not coupled to ATP production is indicative of mitochondrial uncoupling.

PPARα Transcriptional Activation Assay

This assay is used to determine if N-oleoyl leucine can activate the transcriptional activity of PPARα.

-

Cell Line: A suitable cell line, such as HEK293T or HepG2, is used.

-

Transfection: Cells are co-transfected with three plasmids:

-

An expression vector for human or mouse PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-